2,4-Dichloro-5-(chloromethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(chloromethyl)pyrimidine is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine involves several chemical transformations . It has been used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-(chloromethyl)pyrimidine is C5H3Cl3N2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
2,4-Dichloro-5-(chloromethyl)pyrimidine can undergo various chemical reactions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Physical And Chemical Properties Analysis
2,4-Dichloro-5-(chloromethyl)pyrimidine is a solid substance with a melting point of 63-64°C and a boiling point of 90-100°C under a pressure of 0.001 Torr . Its density is predicted to be 1.548±0.06 g/cm3 .
Scientific Research Applications
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Anti-inflammatory Applications
- Field : Medical Chemistry
- Application Summary : Pyrimidines, including 2,4-Dichloro-5-(chloromethyl)pyrimidine, are known to display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of pyrimidine derivatives .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Synthesis of Fused Pyrimidine Compounds
- Field : Pharmaceutical Chemistry
- Application Summary : 2,4-Dichloro-5-(chloromethyl)pyrimidine is used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of fused pyrimidine compounds .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
- Field : Chemical Synthesis
- Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
- Methods of Application : This reaction will need solvent dioxane .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of 4-Aryl-5-pyrimidinylimidazoles
- Field : Medicinal Chemistry
- Application Summary : 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 4-aryl-5-pyrimidinylimidazoles .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine
- Field : Chemical Synthesis
- Application Summary : 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
- Methods of Application : This reaction will need solvent dioxane .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives
- Field : Chemical Synthesis
- Application Summary : The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of Diarylated Pyrimidines
- Field : Medicinal Chemistry
- Application Summary : 2,4-Dichloropyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves a one-pot, regioselective double Suzuki coupling reaction .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of Fused Pyrimidine Compounds for Cancer Treatment
- Field : Pharmaceutical Chemistry
- Application Summary : 2,4-Dichloro-5-(chloromethyl)pyrimidine is used in preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of fused pyrimidine compounds .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
- Field : Chemical Synthesis
- Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
- Methods of Application : This reaction will need solvent dioxane .
- Results : The results or outcomes of this application are not specified in the source .
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Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine
- Field : Chemical Synthesis
- Application Summary : 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
- Methods of Application : This reaction will need solvent dioxane .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives
- Field : Chemical Synthesis
- Application Summary : The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOODHWTRPYFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544030 | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(chloromethyl)pyrimidine | |
CAS RN |
7627-38-5 | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7627-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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